4,7-Dimethyl-2,3-benzofurandione
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Overview
Description
4,7-Dimethyl-2,3-benzofurandione is an organic compound with the molecular formula C({10})H({8})O(_{3}) It is a derivative of benzofuran, characterized by the presence of two methyl groups at the 4 and 7 positions and a dione functional group at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-2,3-benzofurandione typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylphenol with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism, followed by cyclization to form the benzofuran ring.
Reaction Conditions:
Temperature: 80-100°C
Catalyst: Aluminum chloride
Solvent: Dichloromethane or chloroform
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-2,3-benzofurandione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups, forming diols.
Substitution: Electrophilic substitution reactions can introduce different substituents at the available positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO({3})) in acidic medium.
Reduction: Sodium borohydride (NaBH({4})).
Substitution: Halogenating agents like bromine (Br({2})).
Major Products
Oxidation: Quinones
Reduction: Diols
Substitution: Halogenated benzofurans
Scientific Research Applications
4,7-Dimethyl-2,3-benzofurandione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,7-Dimethyl-2,3-benzofurandione exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dione functional group can participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
4,7-Dimethyl-2,3-benzofurandione can be compared with other benzofuran derivatives, such as:
2,3-Benzofurandione: Lacks the methyl groups at the 4 and 7 positions, resulting in different chemical reactivity and biological activity.
4-Methyl-2,3-benzofurandione: Contains only one methyl group, leading to variations in its physical and chemical properties.
7-Methyl-2,3-benzofurandione: Similar to 4-methyl-2,3-benzofurandione but with the methyl group at a different position.
The presence of two methyl groups in this compound enhances its lipophilicity and may influence its interaction with biological membranes and proteins, making it unique among its analogs.
Properties
CAS No. |
31297-30-0 |
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Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4,7-dimethyl-1-benzofuran-2,3-dione |
InChI |
InChI=1S/C10H8O3/c1-5-3-4-6(2)9-7(5)8(11)10(12)13-9/h3-4H,1-2H3 |
InChI Key |
NFCVZXQKIJAKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)OC(=O)C2=O |
Origin of Product |
United States |
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